molecular formula C26H20N2O4 B6568933 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 946368-56-5

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B6568933
CAS RN: 946368-56-5
M. Wt: 424.4 g/mol
InChI Key: GHHODHPSGIAEDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide (N-BTHQ) is a novel compound with potential therapeutic applications. N-BTHQ is a small molecule that has been investigated for its anti-inflammatory, anti-microbial, and anti-cancer properties. N-BTHQ is a derivative of the quinoline family and is structurally similar to several other compounds. N-BTHQ has been studied for its potential to be used as a therapeutic agent for a variety of diseases.

Mechanism of Action

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are molecules that mediate inflammation and other physiological processes. By inhibiting the activity of COX-2, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide can reduce inflammation and other physiological processes. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide has been shown to have anti-oxidant and anti-apoptotic effects. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide has also been shown to have anti-viral and anti-bacterial properties. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide has been shown to have a protective effect against oxidative stress, which is a condition in which cells are damaged by reactive oxygen species.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide in laboratory experiments include its relatively low cost, its ease of synthesis, and its ability to be easily manipulated for various applications. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide is also relatively stable and can be stored for long periods of time. However, there are some limitations to using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide in laboratory experiments. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide has been shown to be toxic to cells at high concentrations, and it can be difficult to accurately measure its concentration in a laboratory setting. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide is not approved for use in humans, so experiments involving N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide must be conducted in a laboratory setting.

Future Directions

The potential therapeutic applications of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide are still being explored. Future research could focus on developing more effective and safer formulations of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide for use in humans. In addition, further research could focus on exploring the potential of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide to be used in combination with other drugs to treat a variety of diseases. Additionally, further research could focus on understanding the mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide and its potential to be used as an anti-inflammatory agent. Finally, research could focus on developing novel methods of synthesis and delivery of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide for use in laboratory experiments.

Synthesis Methods

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide can be synthesized from the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinoline-7-yl chloride, 2-oxo-2H-chromene-3-carboxylic acid, and sodium hydroxide. The reaction is carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is then quenched with an acid such as acetic acid or hydrochloric acid. The product is then purified by column chromatography.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide has been studied for its potential to be used as a therapeutic agent for a variety of diseases. It has been studied for its anti-inflammatory, anti-microbial, and anti-cancer properties. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the growth of several types of cancer cells, including breast, colon, and prostate cancer cells. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the growth of several types of bacteria, including Staphylococcus aureus and Escherichia coli. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide has also been studied for its potential to be used in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O4/c29-24(21-15-19-9-4-5-11-23(19)32-26(21)31)27-20-13-12-17-10-6-14-28(22(17)16-20)25(30)18-7-2-1-3-8-18/h1-5,7-9,11-13,15-16H,6,10,14H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHODHPSGIAEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)N(C1)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide

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